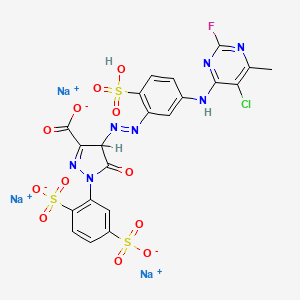
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)- is a complex organic compound that belongs to the pyridinone family This compound is characterized by its unique structure, which includes a pyridinone ring substituted with ethyl, methyl, and naphthalenylmethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The final step involves the attachment of the naphthalenylmethylamino group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted pyridinones with different alkyl or aryl groups. Examples include:
- 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((phenylmethyl)amino)-
- 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((benzyl)amino)-
Uniqueness
What sets 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)- apart is its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the naphthalenylmethylamino group, in particular, could influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
143707-87-3 |
|---|---|
Formule moléculaire |
C19H20N2O |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
5-ethyl-6-methyl-3-(naphthalen-1-ylmethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C19H20N2O/c1-3-14-11-18(19(22)21-13(14)2)20-12-16-9-6-8-15-7-4-5-10-17(15)16/h4-11,20H,3,12H2,1-2H3,(H,21,22) |
Clé InChI |
ZPNXTKMXMTVKSV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)C(=C1)NCC2=CC=CC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




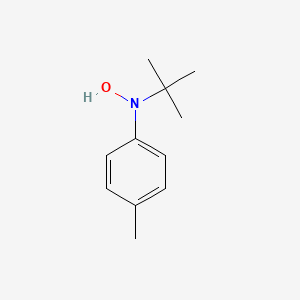
![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)


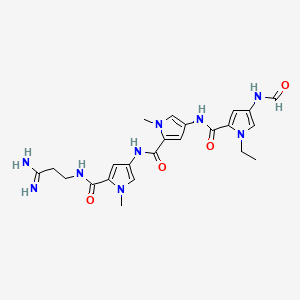
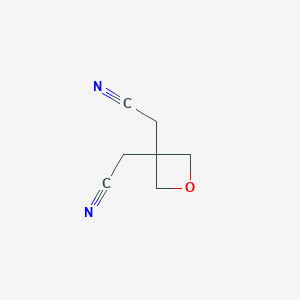
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
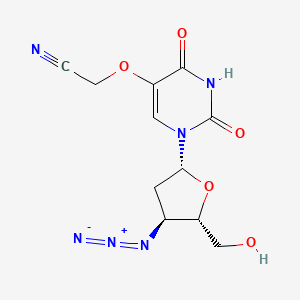
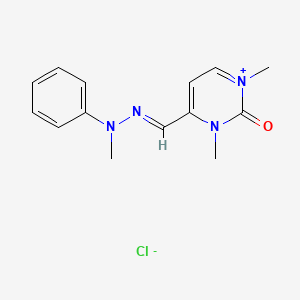
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
